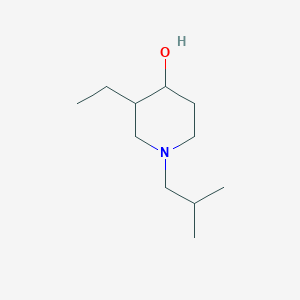
3-Ethyl-1-isobutylpiperidin-4-ol
Descripción general
Descripción
3-Ethyl-1-isobutylpiperidin-4-ol is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The use of esters of 3-oxocarboxylic acid instead of aldehyde resulted in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The use of esters of 3-oxocarboxylic acid instead of aldehyde in the synthesis process results in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .Aplicaciones Científicas De Investigación
Stereochemistry and Analgesic Properties : Research on the stereochemistry of diastereoisomeric piperidin-4-ols has established their configurations using 13C NMR analysis. This knowledge is crucial for understanding the biological activity of these compounds, including their analgesic properties, as seen in the conversion of certain esters to their 4-ethoxy derivatives (Casy, Dewar, & Pascoe, 1983).
Biocatalysis in Drug Synthesis : The enzyme amidase from Rhodococcus erythropolis demonstrates potential in synthesizing chiral drug precursors, such as ethyl (S)-4-chloro-3-hydroxybutyrate, a key intermediate for statins, showcasing the role of biocatalysis in producing enantiopure pharmaceuticals (Park, Uhm, & Kim, 2008).
Nucleophilic Base Synthesis : The synthesis of 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine highlights the development of nonnucleophilic bases for organic synthesis, demonstrating the chemical versatility and potential applications of piperidine derivatives in synthetic chemistry (Balaban et al., 2004).
Antitubercular Activity : Ethyl 3,5-dicyano-6-oxo-2,4-diarylpiperidine-3-carboxylate derivatives have been developed through a green synthesis process and evaluated for their antitubercular activity, showcasing the potential of piperidine derivatives in medicinal chemistry and drug development (Sekhar et al., 2020).
Mecanismo De Acción
Target of Action
3-Ethyl-1-isobutylpiperidin-4-ol is a derivative of piperidine . Piperidine derivatives have been found to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . One of the primary targets of this compound is the chemokine receptor CCR5 . This receptor, belonging to the seven transmembrane G-protein coupled receptor family, has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor, potentially blocking its function . This interaction is believed to be facilitated by a strong salt-bridge interaction, anchored by a basic nitrogen atom present in the structure of this compound . The blockade of the CCR5 receptor can prevent HIV-1 infections .
Biochemical Pathways
Given its interaction with the ccr5 receptor, it is likely that it affects the pathways related to hiv-1 entry into cells .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs , suggesting that they may have favorable absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its potential ability to block the CCR5 receptor, thereby preventing HIV-1 entry into cells . This could potentially slow the progression of HIV-1 infections .
Análisis Bioquímico
Biochemical Properties
3-Ethyl-1-isobutylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, piperidine derivatives, including this compound, have been shown to interact with the P2X7 receptor, a protein involved in inflammatory responses and cell death . The interaction between this compound and the P2X7 receptor can lead to the modulation of inflammatory pathways and apoptosis.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperidine derivatives have been reported to exhibit antiproliferative effects on cancer cells by modulating cell cycle progression and inducing apoptosis . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules, enzyme inhibition or activation, and changes in gene expression. Piperidine derivatives, including this compound, can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in neurotransmitter degradation . This inhibition can lead to increased levels of neurotransmitters, thereby affecting neuronal signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that piperidine derivatives can exhibit time-dependent effects on cell viability and function . The stability of this compound in various experimental conditions is crucial for its consistent biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, piperidine derivatives have been shown to have a dose-dependent impact on the central nervous system, with higher doses potentially causing neurotoxicity . Understanding the dosage effects is essential for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Piperidine derivatives are known to undergo metabolic transformations, such as hydroxylation and dealkylation, mediated by cytochrome P450 enzymes . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Piperidine derivatives can cross cell membranes and accumulate in various tissues, affecting their localization and biological activity . The distribution of this compound is crucial for its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. Piperidine derivatives may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can determine its interaction with target biomolecules and subsequent biological effects.
Propiedades
IUPAC Name |
3-ethyl-1-(2-methylpropyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-4-10-8-12(7-9(2)3)6-5-11(10)13/h9-11,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMWCOQUVUOCJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




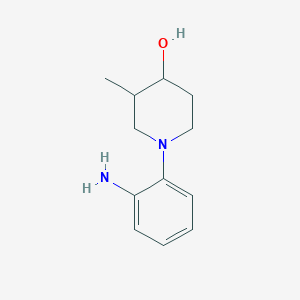
![6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1475231.png)
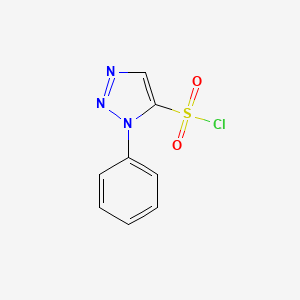


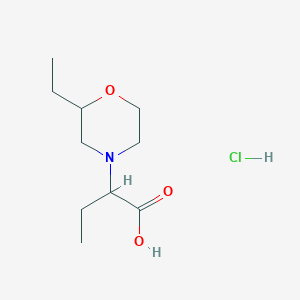
![[(3-Aminopropyl)sulfanyl]carbonitrile hydrobromide](/img/structure/B1475238.png)


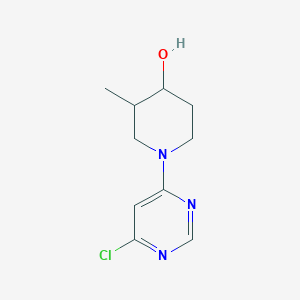
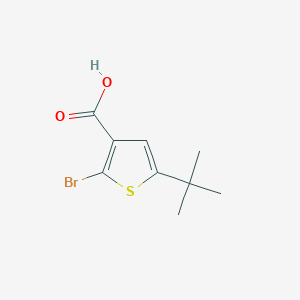
![8-Aminoethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1475249.png)
